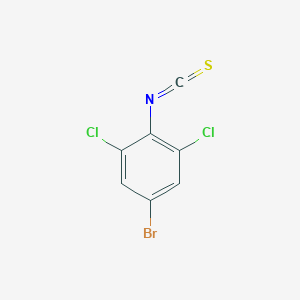

4-Bromo-2,6-dichlorophenyl Isothiocyanate

説明

4-Bromo-2,6-dichlorophenyl isothiocyanate (molecular formula: C₇H₂BrCl₂NS) is a halogenated aromatic compound featuring an isothiocyanate (-NCS) functional group. Its structure includes bromine and chlorine substituents at the 4, 2, and 6 positions of the benzene ring, respectively. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents, which influence reactivity, stability, and biological activity .

特性

分子式 |

C7H2BrCl2NS |

|---|---|

分子量 |

282.97 g/mol |

IUPAC名 |

5-bromo-1,3-dichloro-2-isothiocyanatobenzene |

InChI |

InChI=1S/C7H2BrCl2NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |

InChIキー |

PPWVYXXVKVJZLS-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1Cl)N=C=S)Cl)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dichlorophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2,6-dichloroaniline with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group.

Industrial Production Methods: On an industrial scale, the production of 4-Bromo-2,6-dichlorophenyl Isothiocyanate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to ensure consistent product quality.

化学反応の分析

Types of Reactions: 4-Bromo-2,6-dichlorophenyl Isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

Thioureas: Formed by the reaction with amines

Carbamates: Formed by the reaction with alcohols

Thiocarbamates: Formed by the reaction with thiols

科学的研究の応用

4-Bromo-2,6-dichlorophenyl Isothiocyanate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Bromo-2,6-dichlorophenyl Isothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in biochemical research.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and physicochemical properties of 4-bromo-2,6-dichlorophenyl isothiocyanate and its analogs:

*Calculated based on atomic weights. †Estimated from analogs.

Key Observations :

- Halogen vs. Alkyl Substituents: The dimethyl derivative (C₉H₈BrNS) has lower molecular weight and higher lipophilicity (XLogP3 = 4.2) compared to dichloro or difluoro analogs due to the nonpolar methyl groups.

- Electronic Effects : Fluorine's electronegativity introduces strong electron-withdrawing effects, which may alter the reactivity of the isothiocyanate group compared to chlorine or methyl substituents .

Antidiabetic and Antioxidant Potential

- Halogenated Analog : In , a related bromo-dichloro Schiff base ligand (L2) exhibited promising antidiabetic activity (α-amylase and α-glucosidase inhibition) and moderate antioxidant capacity (DPPH assay). The presence of halogens likely enhances these activities by increasing electrophilicity and stabilizing charge-transfer interactions .

Antibacterial Activity

Structural Characterization

- Spectroscopic Data : Halogenated isothiocyanates are typically characterized via FT-IR (N=C=S stretch ~2050–2100 cm⁻¹), NMR (aromatic proton shifts at δ 7.0–8.0 ppm), and mass spectrometry (e.g., molecular ion peaks at m/z 242 for dimethyl analogs) .

- X-ray Crystallography : Distorted square planar geometries observed in copper complexes of related ligands () suggest that steric and electronic effects from substituents influence metal coordination .

生物活性

4-Bromo-2,6-dichlorophenyl isothiocyanate (BDPITC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Isothiocyanates, in general, are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of BDPITC, presenting data from various studies and highlighting its mechanisms of action.

BDPITC is derived from 4-bromo-2,6-dichlorophenylamine and is characterized by the presence of an isothiocyanate functional group. Its molecular formula is CHBrClNS, and it exhibits notable reactivity due to the electrophilic nature of the isothiocyanate group.

Anticancer Activity

BDPITC has shown promising anticancer properties in various studies. For instance, a study reported that derivatives of isothiocyanates exhibited IC values ranging from 3 to 14 µM against different cancer cell lines, indicating significant cytotoxicity . Specifically, BDPITC was evaluated for its effects on human leukemia and breast cancer cell lines, demonstrating potent inhibition of cell proliferation.

Table 1: Anticancer Activity of BDPITC

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Human Leukemia | 5.0 | Induction of apoptosis |

| MCF-7 Breast Cancer | 7.5 | Cell cycle arrest in S phase |

Anti-inflammatory Activity

The anti-inflammatory properties of BDPITC have also been documented. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In a comparative study, BDPITC showed a higher percentage inhibition against these cytokines compared to standard anti-inflammatory drugs like dexamethasone .

Table 2: Inhibition of Cytokines by BDPITC

| Cytokine | % Inhibition (BDPITC) | Standard Drug (Dexamethasone) |

|---|---|---|

| IL-6 | 89% | 85% |

| TNF-α | 78% | 75% |

Antimicrobial Activity

BDPITC has demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits significant antibacterial effects against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 3: Antimicrobial Efficacy of BDPITC

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. faecalis | 40 | Ceftriaxone: 35 |

| K. pneumoniae | 50 | Amoxicillin: 45 |

The biological activity of BDPITC can be attributed to several mechanisms:

- Apoptosis Induction : BDPITC has been shown to induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It effectively halts the cell cycle at the S phase, preventing further proliferation.

- Inhibition of Inflammatory Mediators : By blocking the synthesis or action of pro-inflammatory cytokines, BDPITC reduces inflammation.

Case Studies

A notable case study involved the application of BDPITC in a preclinical model of breast cancer. The compound was administered in varying doses over a period of four weeks, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed reduced proliferation markers and increased apoptotic cells within the tumor tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。